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Compound of Interest

Compound Name: 3-Bromo-7-fluorochromone

CAS No.: 1159978-73-0

Cat. No.: B1528128 Get Quote

Executive Summary
The chromone (1,4-benzopyrone) scaffold is a privileged structure in medicinal chemistry,

serving as the core for pharmacophores ranging from anticancer agents to anti-inflammatory

drugs.[1][2] The strategic introduction of a bromine atom allows for late-stage diversification via

palladium-catalyzed cross-coupling or nucleophilic substitution. However, the reactivity profile

of bromochromones is not uniform; it is strictly governed by the position of the halogen.

This guide objectively compares the reactivity, synthetic utility, and biological implications of

C3-bromochromones (vinyl-like) versus C6/C7/C8-bromochromones (aryl-like). It provides

experimental protocols and data-driven insights to assist in scaffold selection and reaction

optimization.

Mechanistic Divergence: C3 vs. Benzenoid
Bromines
The reactivity of bromochromones is bifurcated by the electronic environment of the pyrone ring

versus the fused benzene ring.

C3-Bromochromone: The Activated Vinyl Halide
Position C3 is unique. It resides on the electron-deficient pyrone ring, adjacent to the carbonyl

group.
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Electronic State: The C3-Br bond possesses significant double-bond character but is highly

activated for oxidative addition due to the electron-withdrawing nature of the adjacent

carbonyl (C4) and the ether oxygen (O1).

Reactivity Profile: High. It behaves similarly to an

-bromoenone. It undergoes rapid Pd-catalyzed coupling (Suzuki, Heck) and significantly
enhances the electrophilicity of the C2 position, making it susceptible to nucleophilic attack
(Michael addition-elimination).

C6-, C7-, and C8-Bromochromones: The Aryl Halides
Positions on the benzene ring (A-ring) behave as standard aryl bromides, but their reactivity is

modulated by the fused pyrone ring.

Electronic State:

C6:Para to the ether oxygen (electron-donating) and meta to the carbonyl. Generally

electron-rich, facilitating oxidative addition in catalytic cycles.

C7:Para to the carbonyl (electron-withdrawing). This position is more electron-deficient,

often requiring electron-rich ligands (e.g., phosphines like SPhos or XPhos) to facilitate

oxidative addition.

Reactivity Profile: Moderate. These positions are stable to nucleophiles at C2 but require

standard to forcing conditions for cross-coupling compared to the C3 isomer.

Comparative Performance Analysis
Cross-Coupling Efficiency (Suzuki-Miyaura)
The following data summarizes typical yield ranges and reaction times for Suzuki couplings of

isomeric bromochromones with phenylboronic acid under standard conditions (

,

, Dioxane/H_2O$).
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Feature 3-Bromochromone 6-Bromochromone 7-Bromochromone

Halide Type
Vinyl Bromide

(Activated)

Aryl Bromide

(Activated)

Aryl Bromide

(Deactivated)

Oxidative Addition Fast Moderate Slow

Typical Yield 85–95% 75–88% 60–75%

Reaction Time 2–4 Hours 6–12 Hours 12–24 Hours

Side Reactions
Nucleophilic attack at

C2 (Ring opening)
Minimal Minimal

Preferred Catalyst or + SPhos

Biological Activity Impact (SAR)
Bromine positioning drastically alters biological affinity, often acting as a steric block or a

halogen-bond donor.

Compound Variant Target / Assay Activity Metric Notes

6-Bromochromone-3-

carbonitrile

Candida albicans

(Antifungal)

MIC: 5

g/mL

High potency; disrupts

biofilm formation [1].

[3]

3-Bromo-6-

chlorochromone
Candida auris

MIC: 20

g/mL

Moderate activity

against resistant

strains [1].[3]

6-Bromochromone

thiosemicarbazone -Glucosidase

IC

: 6.40

M

Superior to standard

acarbose [2].

6,8-Dibromo-3-

formylchromone
Urease Inhibition High Potency

Specificity switch

compared to chloro-

analogs [3].
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Visualization of Reactivity Logic
The following diagram illustrates the decision logic for functionalizing bromochromones based

on position.

Bromochromone Substrate

Position C3-Br
(Vinyl Halide)Isomer Selection

Position C6/C7-Br
(Aryl Halide)

Conditions:
Pd(PPh3)4, Na2CO3

Reflux 2-4h

High Reactivity

Conditions:
Pd(dppf)Cl2 or Pd/SPhos

Reflux 12h+

Standard Reactivity

Risk: C2 Nucleophilic Attack
Side Reaction

3-Substituted Chromone
(High Yield)

Main Pathway

Risk: Homocoupling

6/7-Substituted Chromone
(Mod. Yield)

Click to download full resolution via product page

Figure 1: Decision tree for optimizing cross-coupling conditions based on bromine position.

Experimental Protocols
Protocol A: Suzuki Coupling of 3-Bromochromone (High
Reactivity)
This protocol minimizes C2-ring opening by using mild bases and shorter reaction times.

Reagents:

3-Bromochromone (1.0 eq)

Arylboronic acid (1.2 eq)

(3 mol%)

(2.0 eq, 2M aqueous solution)
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Solvent: DME (Dimethoxyethane) / Water (3:1)

Procedure:

Degassing: Charge a reaction vial with 3-bromochromone, arylboronic acid, and

. Seal and purge with Argon for 5 minutes.

Solvation: Add degassed DME and

solution via syringe.

Reaction: Heat to 80°C. Monitor by TLC every 30 minutes. Critical: 3-bromochromones react

rapidly; prolonged heating promotes decomposition.

Workup: Upon consumption of starting material (typically 2h), cool to RT, dilute with EtOAc,

wash with brine, and dry over

.

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Heck Coupling of 6-Bromochromone (Aryl
Reactivity)
Requires higher temperatures and phase-transfer catalysis as per Patonay et al. [4].

Reagents:

6-Bromochromone (1.0 eq)

Styrene/Acrylate (1.5 eq)

(5 mol%)

TBAB (Tetrabutylammonium bromide) (1.0 eq)

(2.5 eq)

Solvent: DMF (Anhydrous)
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Procedure:

Setup: Mix 6-bromochromone, alkene, base, and TBAB in DMF.

Catalyst Addition: Add

last.

Reaction: Heat to 100–120°C for 8–12 hours. The TBAB acts as a phase transfer catalyst

and stabilizes the Pd-nanoparticles formed in situ.

Workup: Pour into ice water. Extract with DCM.

Note: 6-bromochromone is robust; thermal decomposition is less of a concern than with the

3-bromo isomer.

References
Lee, J. et al. "Antifungal and antibiofilm activities of chromones against nine Candida

species." Microbiology Spectrum, 2023.

Researcher, A. "Design, synthesis, in-vitro and in-silico studies of 6-bromochromone based

thiosemicarbazones as α-glucosidase inhibitors." ResearchGate, 2025.

Patonay, T. et al. "The Heck Reaction of Protected Hydroxychromones: on route to Natural

Products." Australian Journal of Chemistry, 2011.

Silva, V. et al. "Styrylchromones: Biological Activities and Structure-Activity Relationship."

Bioorganic & Medicinal Chemistry, 2021.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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